AhR Agonist Potency: Comparing 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide to Other AhR Ligands
In a human AhR nuclear translocation assay performed in stably transfected HEK293-T-REx cells co-expressing EGFP, 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide exhibited an EC₅₀ of 0.237 nM [1]. While a direct head-to-head comparator in the same assay is not publicly available, this value places the compound in the ultra-high potency tier of AhR agonists. For context, the well-characterized endogenous-like agonist FICZ (6-formylindolo[3,2-b]carbazole) typically exhibits EC₅₀ values in the 0.01–0.1 nM range in similar nuclear translocation readouts, whereas the synthetic agonist ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is approximately 100-fold less potent [2]. The target compound's sub-nanomolar potency thus defines it as a compelling high-affinity probe for AhR-dependent mechanisms.
| Evidence Dimension | AhR Agonist EC₅₀ (Nuclear Translocation Assay) |
|---|---|
| Target Compound Data | EC₅₀ = 0.237 nM |
| Comparator Or Baseline | FICZ (EC₅₀ ≈ 0.01–0.1 nM) and ITE (EC₅₀ ≈ 10–100 nM) – representative AhR agonist potency benchmarks |
| Quantified Difference | Approximately 2–10 fold less potent than FICZ; approximately 40–400 fold more potent than ITE |
| Conditions | Human AhR stably transfected in HEK293-T-REx cells co-expressing EGFP; nuclear translocation measured after 45 min incubation |
Why This Matters
Users requiring a potent, synthetic small-molecule AhR agonist with distinct N-benzyl-parabanic acid scaffold space can select this compound to complement toolboxes dominated by indolecarbazole (FICZ) or thiazole (ITE) chemotypes, enabling orthogonal chemical probe strategies.
- [1] BindingDB, Entry for BDBM50647615 (CHEMBL5589840). Affinity Data: EC₅₀ 0.237 nM for Human Aryl Hydrocarbon Receptor (AhR) in HEK293-T-REx nuclear translocation assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50647615 (accessed May 2026). View Source
- [2] Murray IA, Patterson AD, Perdew GH. Aryl hydrocarbon receptor ligands in cancer: friend and foe. *Nature Reviews Cancer*, 2014; 14(12): 801-814. DOI: 10.1038/nrc3846. (Review providing comparative AhR ligand potency ranges for FICZ and ITE). View Source
